![molecular formula C14H14N2O4 B2997246 (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid CAS No. 206130-86-1](/img/structure/B2997246.png)
(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid is a complex organic molecule. It is significant in medicinal chemistry and is studied for its potential biological activities and applications in therapeutic developments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid typically involves multiple steps:
Starting Material: : Synthesis begins with an appropriate precursor that forms the core structure.
Cyclization: : Formation of the benzodiazepine ring through cyclization reactions.
Oxidation and Reduction: : Key reactions to introduce the oxo groups at positions 5 and 11.
Final Modification: : Introduction of the acetic acid group through functionalization steps.
Industrial Production Methods
Industrial production focuses on optimizing yield and purity:
Optimized Conditions: : Reaction conditions such as temperature, pressure, and solvent choice are critical.
Catalysts: : Use of catalysts to enhance reaction rates and selectivity.
Purification: : Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Introduces oxygen-containing functional groups.
Reduction: : Reduces oxo groups to hydroxyl or other functional groups.
Substitution: : Replacement of functional groups with others to modify properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as chromium trioxide or potassium permanganate.
Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.
Solvents: : Acetone, ethanol, and dichloromethane for optimal reactions.
Major Products
The primary product is (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid. side products may include partially reduced or oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis Studies: : Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology
Biochemical Research: : Investigated for binding properties with enzymes and receptors.
Drug Development: : Explored for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Medicine
Pharmacology: : Studied for its effects on cellular pathways and potential as a pharmaceutical agent.
Industry
Material Science: : Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, inhibiting their function.
Receptor Modulation: : Acts on receptors to modulate signal transduction pathways.
Cellular Pathways: : Influences pathways involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzodiazepines: : Share the core benzodiazepine structure but differ in functional groups and pharmacological properties.
Pyrrolobenzodiazepines: : Similar framework but with variations in substituents and activity profiles.
Uniqueness
(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid stands out due to its specific combination of functional groups and the resulting biological activity spectrum, making it a compound of interest for further research and development.
Eigenschaften
IUPAC Name |
2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-12(18)8-16-10-5-2-1-4-9(10)13(19)15-7-3-6-11(15)14(16)20/h1-2,4-5,11H,3,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIIRAIAYMHVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
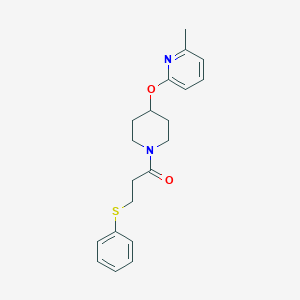
![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)
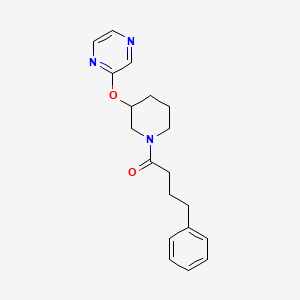
![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2997170.png)
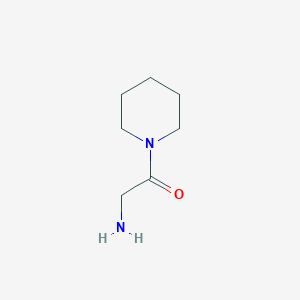

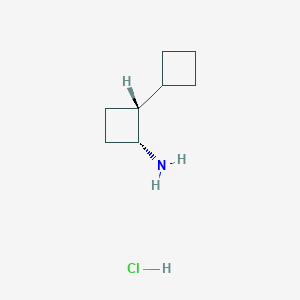
![3'-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2997180.png)
![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)
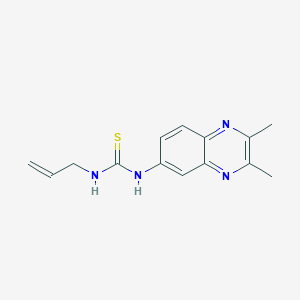
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2997184.png)
![N-(butan-2-yl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2997185.png)

